4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a bromophenyl group, a hydroxy group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromophenyl group is introduced through a bromination reaction, where bromine or a brominating agent reacts with the phenyl ring.
Hydroxylation: The hydroxy group is introduced through hydroxylation, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Pyridinylmethyl Group Addition: The final step involves the addition of the pyridinylmethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules such as water.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Condensation: Acid or base catalysts to facilitate the elimination of water or other small molecules.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Larger molecules with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential use as a pharmaceutical agent. Its unique structure may interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-benzoyl-5-(3-methylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups. The presence of the bromophenyl group, hydroxy group, and pyridinylmethyl group provides unique chemical and biological properties that distinguish it from similar compounds. These properties make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H17BrN2O3 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17BrN2O3/c24-18-10-4-9-17(12-18)20-19(21(27)16-7-2-1-3-8-16)22(28)23(29)26(20)14-15-6-5-11-25-13-15/h1-13,20,27H,14H2/b21-19+ |
InChI Key |
QSDJQMASTPBSHY-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)Br)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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